Product packaging for 7-(Trifluoromethyl)phthalazin-1-OL(Cat. No.:)

7-(Trifluoromethyl)phthalazin-1-OL

Cat. No.: B8807836
M. Wt: 214.14 g/mol
InChI Key: ANNMTLJHFLLDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Phthalazine (B143731) Derivatives in Chemical Research

Phthalazines, bicyclic aromatic heterocycles containing two adjacent nitrogen atoms, have been a subject of chemical inquiry for over a century. rsc.org Their synthesis and reactivity have been explored extensively, leading to a rich and diverse chemistry. nih.govchemmethod.com Initially, research into phthalazine derivatives was driven by their utility as synthetic intermediates and their interesting chemical properties. rsc.orgyoutube.com Over time, the focus has shifted significantly towards their potential applications in various fields, most notably in medicinal chemistry and materials science. nih.govnih.gov The versatility of the phthalazine scaffold has allowed for the development of a vast library of derivatives with a wide range of biological activities. osf.iopharmainfo.in

The Phthalazin-1-ol Scaffold: A Privileged Building Block in Organic and Medicinal Chemistry

Within the broader family of phthalazines, the phthalazin-1-ol (also known as phthalazin-1(2H)-one) core has emerged as a particularly "privileged" scaffold. nih.govias.ac.in This designation stems from its recurring presence in a multitude of biologically active compounds. nih.govias.ac.in The phthalazin-1-ol moiety can engage in various non-covalent interactions with biological targets, making it an attractive framework for the design of novel therapeutic agents. Its derivatives have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govosf.io The chemical tractability of the phthalazin-1-ol system allows for facile modification at various positions, enabling the systematic exploration of structure-activity relationships. nih.gov

Strategic Importance of Trifluoromethyl Substituents in Modulating Molecular Properties and Biological Interactions

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug design. This is due to the unique and powerful effects the -CF3 group imparts on a molecule's physicochemical and biological properties. The high electronegativity of the fluorine atoms in the trifluoromethyl group can significantly alter the electronic nature of the parent molecule. Furthermore, the lipophilicity of the -CF3 group can enhance a molecule's ability to cross cell membranes. From a metabolic standpoint, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and thereby increasing the in vivo stability of the drug candidate.

Scope and Focus of the Research Outline: Positioning 7-(Trifluoromethyl)phthalazin-1-OL within Contemporary Phthalazine Research

This article will provide a focused and detailed examination of This compound . The discussion will be strictly limited to the chemical and physical properties of this specific compound, its synthesis, and its characteristic features. The aim is to position this molecule within the ongoing research landscape of fluorinated phthalazines, highlighting its potential as a building block for more complex derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F3N2O B8807836 7-(Trifluoromethyl)phthalazin-1-OL

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(trifluoromethyl)-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-2-1-5-4-13-14-8(15)7(5)3-6/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNMTLJHFLLDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Trifluoromethyl Phthalazin 1 Ol

Retrosynthetic Analysis of 7-(Trifluoromethyl)phthalazin-1-OL

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. nih.gov This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions) to reveal plausible synthetic pathways.

The phthalazin-1-ol core is a bicyclic heteroaromatic system. The most logical retrosynthetic disconnection involves cleaving the two nitrogen-carbon bonds of the hydrazone-like moiety. This strategy simplifies the bicyclic structure into a monosubstituted aromatic precursor and a hydrazine (B178648) source.

Specifically, the disconnection of the N-N bond and the adjacent C-N bond within the heterocyclic ring points to a substituted 2-acylbenzoic acid or a 2-formylbenzoic acid derivative as the key aromatic precursor. The nitrogen atoms are retrosynthetically derived from hydrazine or a hydrazine derivative. This approach is the foundation for the most common synthetic routes to phthalazinones.

The introduction of the trifluoromethyl (CF3) group at the C7 position requires a regioselective strategy. There are two primary approaches:

Starting with a Pre-functionalized Precursor: This is the most direct and common strategy. The synthesis begins with a benzene (B151609) derivative that already contains the trifluoromethyl group at the desired position. For this compound, the ideal starting material would be 4-(trifluoromethyl)phthalic acid or its derivatives, such as 4-(trifluoromethyl)phthalic anhydride or 2-formyl-4-(trifluoromethyl)benzoic acid . This ensures that the CF3 group is correctly placed from the outset, avoiding issues with regioselectivity in later steps. The synthesis of such precursors often starts from materials like 4-(trifluoromethyl)benzoic acid. nih.gov

Late-Stage Trifluoromethylation: This approach involves introducing the CF3 group onto a pre-formed phthalazin-1-ol ring. While modern methods for C-H trifluoromethylation of aromatic compounds exist, achieving high regioselectivity at the C7 position in the presence of other directing groups on the heterocyclic system can be challenging. nih.gov Therefore, the pre-functionalized precursor strategy is generally preferred for its unambiguous outcomes.

General Synthetic Routes to Phthalazin-1-ols and Analogous Structures

The following sections detail common and effective methods for constructing the phthalazin-1-ol scaffold, which are applicable to the synthesis of the title compound.

The most classical and widely used method for synthesizing phthalazin-1-ones is the cyclocondensation reaction between a 2-acylbenzoic acid derivative and hydrazine hydrate. nih.govlongdom.org In the context of synthesizing this compound, the reaction would proceed via the condensation of a precursor like 2-formyl-4-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction typically occurs in a suitable solvent such as ethanol under reflux conditions. nih.govnih.gov This method is robust and provides direct access to the desired heterocyclic system.

Table 1: Illustrative Cyclocondensation Reaction

PrecursorReagentProductGeneral Conditions
2-Acyl-4-(trifluoromethyl)benzoic acidHydrazine HydrateThis compoundEthanol, Reflux
2-Formyl-4-(trifluoromethyl)benzoic acidHydrazine HydrateThis compoundAcetic Acid, Heat

Another well-established route involves the use of phthalic acid derivatives, most notably phthalic anhydrides. longdom.org For the target molecule, 4-(trifluoromethyl)phthalic anhydride serves as the ideal starting material. The reaction with hydrazine hydrate, often in a solvent like acetic acid or ethanol, leads to the formation of the phthalazin-dione intermediate, which can exist in equilibrium with or be converted to the desired phthalazin-1-ol tautomer. This method is advantageous as substituted phthalic anhydrides are often commercially available or readily prepared.

Modern organic synthesis has introduced palladium-catalyzed methods for the construction of phthalazinone rings, offering high efficiency and functional group tolerance. nih.gov These reactions often involve a three-component coupling. For instance, a palladium catalyst can facilitate the carbonylative cyclization of a 2-halobenzaldehyde with hydrazine and a carbon monoxide source.

Another approach involves the palladium-catalyzed coupling of a 2-halomethyl benzoate , paraformaldehyde (as a one-carbon source), and a hydrazine derivative. nih.gov While specific examples for the synthesis of this compound using these methods are not detailed in the literature, the general applicability of these reactions to substituted precursors makes them a viable and powerful alternative to classical condensation methods.

Table 2: Overview of Palladium-Catalyzed Phthalazinone Syntheses

Aromatic SubstrateCoupling PartnersCatalyst System (Typical)
2-BromobenzaldehydesHydrazine, Carbon Monoxide (CO)Pd(OAc)2, Ligand, Base
2-Halomethyl benzoatesHydrazine, ParaformaldehydePd(OAc)2, Ligand, Base

Compound Names

Specialized Strategies for Incorporating Trifluoromethyl Groups into Phthalazines

The introduction of a trifluoromethyl group requires specific reagents and reaction conditions due to the unique electronic properties of the CF₃ group. The choice of strategy often depends on the availability of starting materials and the desired regioselectivity.

Direct trifluoromethylation involves the introduction of a CF₃ group onto an existing phthalazinone skeleton. This approach is advantageous for late-stage functionalization in a synthetic sequence. The reaction can proceed through electrophilic, nucleophilic, or radical pathways, each with distinct mechanisms and reagent requirements. nih.gov

Electrophilic Trifluoromethylation : This method utilizes reagents that deliver an electrophilic "CF₃⁺" equivalent to a nucleophilic site on the aromatic ring of the phthalazinone. nih.gov Shelf-stable electrophilic trifluoromethylating agents, such as hypervalent iodine compounds (e.g., Togni's reagents) or sulfonium salts (e.g., Umemoto's reagents), are commonly employed. nih.govbeilstein-journals.orgchem-station.combrynmawr.edu The reaction is typically directed by the electronic properties of the existing substituents on the phthalazinone ring. For the synthesis of the 7-substituted product, the reaction would target the C-7 position of the phthalazin-1-ol core. These reactions may require metal catalysts to proceed efficiently. nih.gov

Nucleophilic Trifluoromethylation : This approach involves the reaction of an electrophilic site with a nucleophilic "CF₃⁻" source. beilstein-journals.org A common reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent, which releases the trifluoromethyl anion upon activation with a fluoride source. nih.govnih.govwikipedia.org This method is typically used for adding a CF₃ group to carbonyls or imines rather than aromatic C-H bonds directly. However, it can be applied in coupling reactions with aryl halides or related precursors.

Radical Trifluoromethylation : Generating a trifluoromethyl radical (•CF₃) is an effective way to functionalize C-H bonds on heteroaromatic systems. researchgate.net The •CF₃ radical is electrophilic in nature and preferentially adds to electron-rich positions. wikipedia.org Reagents like trifluoroiodomethane (CF₃I), often used with a radical initiator like triethylborane or under photochemical conditions, or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) can serve as sources for the trifluoromethyl radical. nih.govwikipedia.orgrsc.org Photocatalysis using visible light has emerged as a mild and efficient method to generate •CF₃ radicals for such transformations. nih.gov

Trifluoromethylation MethodReagent TypeCommon ReagentsMechanism
Electrophilic Delivers "CF₃⁺"Togni's Reagents, Umemoto's ReagentsReaction with a nucleophilic site on the aromatic ring.
Nucleophilic Delivers "CF₃⁻"Ruppert-Prakash Reagent (TMSCF₃)Addition to an electrophilic center, such as a carbonyl or in metal-catalyzed cross-coupling.
Radical Generates •CF₃Trifluoroiodomethane (CF₃I), Langlois' Reagent (CF₃SO₂Na)Addition of the radical to the aromatic system, often facilitated by light or an initiator.

An alternative and often more regioselective approach is to construct the phthalazinone ring system from starting materials that already contain the trifluoromethyl group. This "building block" strategy ensures the CF₃ group is positioned correctly from the outset.

A plausible and common method for synthesizing phthalazinones is the condensation of a phthalic acid derivative (or its equivalent, like a phthalic anhydride or a 2-acylbenzoic acid) with hydrazine hydrate. nih.gov To synthesize this compound, the synthesis would logically start from 4-(trifluoromethyl)phthalic acid or a related derivative, such as 2-formyl-4-(trifluoromethyl)benzoic acid.

For instance, a synthetic route could involve the reaction of a trifluoromethyl-substituted keto-acid with hydrazine. A similar strategy has been successfully used to prepare other trifluoromethylated heterocycles, such as 7-trifluoromethyl-norkhellins, through the condensation of khellinone with ethyl trifluoroacetate. rsc.org This highlights the utility of using trifluoromethylated esters or ketones as key components in condensation reactions to build complex heterocyclic systems.

Plausible Synthetic Route via Condensation:

Starting Material: 4-(Trifluoromethyl)phthalic anhydride.

Reaction: The anhydride is reacted with hydrazine hydrate (N₂H₄·H₂O).

Cyclization/Condensation: The initial reaction forms a hydrazide intermediate which then cyclizes upon heating, often in a solvent like ethanol or acetic acid, to yield the desired this compound.

This method offers excellent control over the placement of the trifluoromethyl group, avoiding the formation of other isomers that can be a challenge in direct trifluoromethylation reactions.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Regardless of the chosen synthetic route, optimizing reaction conditions is critical to maximize the yield and purity of this compound. Key parameters that are typically investigated include the choice of solvent, catalyst, reaction temperature, and stoichiometry of reagents.

For a condensation reaction approach, optimization studies would focus on:

Solvent: Solvents like ethanol, acetic acid, or dimethylformamide (DMF) could be screened to find the optimal medium for the reaction's solubility and reactivity profile. nih.gov

Temperature: The reaction might be performed at room temperature, reflux, or under microwave irradiation to determine the effect of temperature on reaction time and yield. Microwave heating has been shown to accelerate similar heterocyclic formations. researchgate.net

Catalyst: While the condensation can sometimes proceed without a catalyst, the addition of a catalytic amount of acid (e.g., HCl, H₂SO₄) or base (e.g., L-proline, piperidine) can significantly improve the reaction rate and yield. nih.gov

Stoichiometry: Varying the molar ratio of the trifluoromethylated precursor to hydrazine can be crucial for minimizing side products and ensuring complete conversion of the limiting reagent.

The following table illustrates a hypothetical optimization study for the synthesis via condensation, a common practice in process development chemistry.

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1EthanolNoneReflux (78)1265
2Acetic AcidNoneReflux (118)682
3DMFNone100875
4EthanolL-Proline (10)Reflux (78)878
5Acetic AcidNone100680
6Acetic Acid None Reflux (118) 4 85

Considerations for Sustainable and Green Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on sustainable and environmentally benign practices. For the synthesis of this compound, several green chemistry principles can be incorporated.

Photocatalysis: As mentioned for radical trifluoromethylation, visible-light photocatalysis offers a green alternative to traditional methods that may require harsh conditions or toxic initiators. nih.govbeilstein-journals.org This technique uses light as a renewable energy source to drive the reaction, often at room temperature and with high selectivity, obviating the need for pre-functionalized substrates. nih.gov

Mechanochemistry: Performing reactions under solvent-free or low-solvent conditions is a core tenet of green chemistry. Mechanochemical synthesis, using methods like ball-milling, can drive reactions by mechanical force. This has been successfully applied to the synthesis of trifluoromethyl-substituted heterocycles, reducing solvent waste and sometimes improving reaction efficiency. rsc.org

Atom Economy: The condensation (building block) approach generally has a high atom economy, as most atoms from the starting materials are incorporated into the final product, with water being the primary byproduct. This is preferable to substitution reactions where leaving groups generate waste.

Use of Greener Solvents: When solvents are necessary, choosing environmentally friendly options like ethanol over more hazardous solvents like DMF or chlorinated hydrocarbons can significantly reduce the environmental impact of the synthesis.

By integrating these strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Molecular Structure and Tautomeric Equilibria of 7 Trifluoromethyl Phthalazin 1 Ol

X-ray Crystallography of 7-(Trifluoromethyl)phthalazin-1-OL and its Single Crystal Derivatives

Single-crystal X-ray crystallography would provide the most definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. For related phthalazin-1(2H)-one, crystallographic studies have shown that the molecule is nearly planar. google.com It is anticipated that the phthalazine (B143731) core of this compound would also be largely planar. The trifluoromethyl group would be oriented to minimize steric hindrance with the adjacent protons.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. In the lactam form, strong hydrogen bonds between the N-H group of one molecule and the C=O group of another are likely to form centrosymmetric dimers, a common motif in related structures. google.com These dimers can then be further linked by weaker C-H···N and C-H···O hydrogen bonds.

In the lactim form, O-H···N hydrogen bonds would be the dominant intermolecular interaction, leading to the formation of chains or other supramolecular assemblies. Pi-pi stacking interactions between the aromatic rings of adjacent molecules are also expected to play a significant role in the crystal packing of both tautomers. The presence of the trifluoromethyl group could introduce additional C-H···F or F···F interactions, further influencing the packing arrangement.

Tautomeric Equilibria in the Phthalazin-1-ol System

The parent compound, phthalazin-1(2H)-one, can theoretically exist in two primary tautomeric forms: the lactam (amide) form and the lactim (enol) form. Extensive spectroscopic and computational studies have been conducted to elucidate the predominant tautomer in various conditions. rsc.orgchemmethod.com

Spectroscopic investigations, including Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy, have been instrumental in characterizing the tautomeric state of phthalazinones. rsc.orguni-muenchen.deencyclopedia.pub For the unsubstituted phthalazin-1(2H)-one, the equilibrium overwhelmingly favors the lactam tautomer. rsc.org This preference is attributed to the greater thermodynamic stability of the amide functionality over the enol form in the ground state. Computational studies, such as those employing Density Functional Theory (DFT), have corroborated these experimental findings, predicting a higher relative stability for the lactam structure. chemmethod.com

The tautomeric equilibrium can be represented by the following scheme:

Lactam-Lactim TautomerismFigure 1: Lactam-Lactim Tautomeric Equilibrium in the Phthalazin-1-ol System.

The characterization of each tautomer is often achieved by comparing the spectral data of the parent compound with its N-methylated and O-methylated derivatives, which "lock" the molecule into the lactam and lactim forms, respectively.

Compound Predominant Tautomeric Form Method of Investigation
Phthalazin-1(2H)-oneLactamNMR, UV-Vis, DFT
N-Methylphthalazin-1(2H)-oneLactam (fixed)NMR, UV-Vis
O-Methylphthalazin-1-olLactim (fixed)NMR, UV-Vis

This table is generated based on established findings for the parent phthalazinone system.

The introduction of a trifluoromethyl (-CF3) group at the 7-position of the phthalazinone ring is expected to exert a significant influence on the lactam-lactim tautomeric equilibrium. The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic perturbation can alter the relative stabilities of the two tautomers.

The electron-withdrawing nature of the -CF3 group is anticipated to increase the acidity of the N-H proton in the lactam form and the O-H proton in the lactim form. In related heterocyclic systems, electron-withdrawing substituents have been shown to shift the tautomeric equilibrium. nih.gov For this compound, the -CF3 group would likely stabilize the lactam form to a greater extent by withdrawing electron density from the aromatic ring and the amide nitrogen.

Computational studies on substituted phthalazinones could provide quantitative insights into the energetic effects of the -CF3 group. Such studies would typically calculate the relative energies of the lactam and lactim tautomers in the gas phase and in various solvents.

Substituent at 7-position Expected Effect on Lactam Form Predicted Shift in Equilibrium
-H (unsubstituted)BaselineStrongly favors lactam
-CH3 (electron-donating)Minor destabilizationRemains strongly in favor of lactam
-CF3 (electron-withdrawing)Significant stabilizationFurther shifts equilibrium towards lactam

This table presents predicted trends based on the known electronic effects of substituents.

The distribution of tautomers in equilibrium is often highly dependent on the solvent environment. uni-muenchen.deslideshare.net The polarity, proticity, and hydrogen-bonding capabilities of the solvent can differentially solvate and stabilize the lactam and lactim forms.

The lactam tautomer, with its exposed C=O and N-H groups, is generally more polar than the lactim tautomer. Consequently, polar solvents are expected to stabilize the lactam form to a greater extent through dipole-dipole interactions and hydrogen bonding. In contrast, non-polar, aprotic solvents would have a less pronounced effect on the equilibrium, although the lactam form is still expected to predominate.

For this compound, the following trends in tautomeric distribution with solvent polarity are anticipated:

Solvent Dielectric Constant (ε) Expected Predominant Tautomer Anticipated Lactam:Lactim Ratio
Dioxane (Non-polar)2.2Lactam>99:1
Chloroform (Slightly polar)4.8Lactam>99:1
Acetone (Polar aprotic)21Lactam>99:1
Ethanol (Polar protic)25Lactam>99:1
Water (Polar protic)80Lactam>99:1

This table illustrates the expected solvent effects on the tautomeric equilibrium of this compound, with the ratios being illustrative based on data for similar heterocyclic systems.

Concentration can also play a role in the tautomeric equilibrium, primarily through its effect on intermolecular hydrogen bonding and dimerization. uni-muenchen.de At higher concentrations in non-polar solvents, phthalazinones can form hydrogen-bonded dimers, which exist predominantly in the lactam form. As the concentration decreases, the monomer-dimer equilibrium shifts towards the monomer, which could potentially alter the lactam-lactim balance, although for most phthalazinones, the lactam form remains dominant even at low concentrations.

Chemical Reactivity and Derivatization Strategies for 7 Trifluoromethyl Phthalazin 1 Ol

Electrophilic Aromatic Substitution Reactions on the Phthalazine (B143731) Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto an aromatic ring. In the case of 7-(Trifluoromethyl)phthalazin-1-OL, the phthalazine ring system is generally deactivated towards electrophilic attack due to the presence of the electron-withdrawing trifluoromethyl group and the inherent electron-deficient nature of the pyridazine portion of the phthalazine core.

The trifluoromethyl group is a strong deactivating group due to its powerful inductive electron-withdrawing effect (-I effect). This effect reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. Furthermore, the nitrogen atoms in the pyridazine ring also exert a deactivating effect. Consequently, forcing conditions, such as high temperatures and strong Lewis acid catalysts, are often necessary to achieve electrophilic aromatic substitution on this heterocyclic system.

Reaction Typical Reagents and Conditions Expected Product(s)
Nitration Concentrated HNO₃, Concentrated H₂SO₄5-Nitro-7-(trifluoromethyl)phthalazin-1-ol and/or 8-Nitro-7-(trifluoromethyl)phthalazin-1-ol
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃5-Bromo-7-(trifluoromethyl)phthalazin-1-ol and/or 8-Bromo-7-(trifluoromethyl)phthalazin-1-ol
Friedel-Crafts Alkylation R-Cl, AlCl₃Generally low yielding or unsuccessful due to ring deactivation and potential for N-alkylation.
Friedel-Crafts Acylation R-COCl, AlCl₃Generally low yielding or unsuccessful due to ring deactivation and catalyst complexation with nitrogen atoms.

Nucleophilic Substitution and Displacement Reactions

The phthalazinone system of this compound is susceptible to nucleophilic attack, particularly at the C1 position bearing the hydroxyl group. The hydroxyl group itself is a poor leaving group; however, it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution.

A common strategy involves the conversion of the hydroxyl group to a chlorine atom using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 1-chloro-7-(trifluoromethyl)phthalazine (B3047099) is a versatile intermediate for the introduction of various nucleophiles. For instance, it can react with amines, alcohols, and thiols to yield the corresponding substituted phthalazines. This reactivity is exemplified by the synthesis of various biologically active phthalazine derivatives where the chlorine at the 1-position is displaced by different amines or other nucleophiles. For example, the reaction of 1-chlorophthalazine derivatives with piperazine has been used to generate potent inhibitors for various biological targets nih.gov.

Functionalization of the Hydroxyl Group

The hydroxyl group at the 1-position of this compound is a key site for derivatization. Its reactivity allows for the introduction of a wide array of functional groups through reactions such as O-alkylation, O-acylation, esterification, and etherification.

O-Alkylation and O-Acylation Reactions

O-alkylation and O-acylation of the hydroxyl group can be achieved using standard synthetic methodologies. These reactions typically proceed under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, which then reacts with an alkyl or acyl halide.

Reaction Reagent Product Type
O-Alkylation Alkyl halide (e.g., CH₃I, C₂H₅Br)Ether
O-Acylation Acyl halide (e.g., CH₃COCl) or AnhydrideEster

Esterification and Etherification

Esterification can be carried out by reacting this compound with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) or by using a coupling agent like dicyclohexylcarbodiimide (DCC). Etherification can be accomplished via the Williamson ether synthesis, where the alkoxide of this compound reacts with an alkyl halide. Regioselective synthesis of O-alkylated phthalazin-1-ol derivatives has been achieved using reagents like epichlorohydrin or 3-bromopropyne in the presence of a base such as anhydrous K₂CO₃ nih.gov.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally considered to be chemically robust and stable under many reaction conditions. However, under specific and often harsh conditions, it can undergo transformations and derivatizations.

Transformations and Derivatizations of the CF₃ Moiety

The hydrolysis of a trifluoromethyl group to a carboxylic acid group is a known transformation, although it typically requires forcing conditions, such as treatment with strong acids like fuming sulfuric acid, sometimes in the presence of a catalyst like boric acid rsc.org. This reaction proceeds through the stepwise hydrolysis of the C-F bonds. The resulting carboxylic acid can then be further derivatized. While this reaction is documented for various aromatic compounds, its application to this compound would require careful optimization to avoid degradation of the phthalazine core.

Impact on Ring Reactivity

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com Its presence at the C7 position of the phthalazin-1-ol ring system significantly influences the electron density distribution across both the pyridazinone and the fused benzene (B151609) ring. This electronic perturbation has profound consequences for the molecule's reactivity towards both electrophilic and nucleophilic reagents.

The CF3 group deactivates the fused benzene ring towards electrophilic aromatic substitution. The electron-withdrawing nature of this group reduces the electron density of the aromatic system, making it less susceptible to attack by electrophiles. Conversely, this deactivation enhances the susceptibility of the ring to nucleophilic aromatic substitution, should a suitable leaving group be present at other positions on the benzene ring.

Within the pyridazinone ring, the electron-withdrawing effect of the 7-trifluoromethyl group is also felt. This can influence the acidity of the N2-proton in the phthalazinone tautomer, potentially facilitating its deprotonation under basic conditions for subsequent functionalization. Furthermore, the electron-poor nature of the heterocyclic ring can impact its stability and susceptibility to ring-opening reactions under certain conditions.

Synthesis of Complex Phthalazine Scaffolds Incorporating the 7-(Trifluoromethyl) Moiety

The this compound core serves as a versatile precursor for the synthesis of more elaborate phthalazine-based structures. Derivatization strategies typically target three main regions of the molecule: the N2 position of the phthalazinone tautomer, the C4 position, and the potential for constructing fused heterocyclic systems.

The nitrogen atom at the N2 position of the phthalazinone ring is a common site for introducing structural diversity. nih.gov The general strategy involves the deprotonation of the N-H group using a suitable base, followed by reaction with an electrophile.

Common modifications include:

N-Alkylation: Introduction of alkyl chains, which can be further functionalized. This is typically achieved by reacting the deprotonated phthalazinone with alkyl halides.

N-Acylation: The introduction of acyl groups can be accomplished using acyl chlorides or anhydrides.

N-Arylation: While less common, N-arylation can be achieved through cross-coupling reactions, though conditions need to be carefully optimized.

These modifications are crucial for exploring the structure-activity relationships of phthalazinone-based compounds in various therapeutic areas. For instance, the introduction of specific side chains at the N2 position has been shown to be critical for the biological activity of many phthalazinone derivatives. nih.gov

The C4 position of the phthalazinone ring, as well as other available positions on the fused benzene ring, offer further opportunities for structural diversification.

A key strategy for functionalizing the C4 position often begins with the conversion of the hydroxyl group at C1 into a better leaving group, typically a halogen (e.g., chlorine). This is often achieved using reagents like phosphorus oxychloride (POCl3). The resulting 4-chloro-7-(trifluoromethyl)phthalazine is a versatile intermediate for a variety of nucleophilic substitution and cross-coupling reactions.

Common functionalizations include:

Nucleophilic Substitution: The 4-chloro group can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to form new carbon-carbon or carbon-heteroatom bonds at the C4 position, allowing for the introduction of aryl, vinyl, and alkynyl groups.

These modifications allow for the synthesis of a broad array of derivatives with tailored electronic and steric properties.

The phthalazinone scaffold can serve as a building block for the construction of more complex, fused polycyclic systems. researchgate.netresearchgate.net These strategies often involve the initial functionalization of the phthalazinone core to introduce reactive handles that can participate in subsequent cyclization reactions.

For example, a common approach involves the introduction of a hydrazide group, often at the N2 position, which can then be cyclized with various reagents to form fused triazole or other heterocyclic rings. researchgate.net Another strategy might involve the functionalization at both the N2 and C4 positions with groups that can undergo an intramolecular cyclization to form a new ring fused to the phthalazine core. The synthesis of azolo nih.govresearchgate.netnih.govtriazines from aminoazoles is a known synthetic procedure. researchgate.net

These annulation strategies lead to the formation of novel tricyclic and tetracyclic frameworks, significantly expanding the chemical space accessible from this compound and offering the potential for discovering compounds with unique biological activities.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are typically performed on isolated molecules, molecular dynamics (MD) simulations provide a way to study the behavior of this compound in a more realistic environment, such as in solution.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the exploration of the different conformations that the molecule can adopt in solution. The simulation can reveal how the solvent influences the conformational preferences and the dynamics of interconversion between different conformers.

The presence of a solvent can significantly impact the properties and behavior of a solute molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solvation effects.

Solvation Shells: The arrangement of solvent molecules around this compound can be characterized, revealing the structure of the solvation shells.

Reaction Mechanism Studies via Computational Chemistry

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, these methods can map out the energetic landscapes of its formation and subsequent transformations.

Transition State Characterization for Key Synthetic Pathways

The synthesis of phthalazinones typically involves the condensation of a hydrazine (B178648) with a 2-acylbenzoic acid derivative. For this compound, a plausible synthetic route would involve the reaction of 4-(trifluoromethyl)-2-formylbenzoic acid with hydrazine. Computational studies, primarily using Density Functional Theory (DFT), would be employed to model this reaction.

The process would involve:

Locating Stationary Points: The geometries of the reactants, intermediates, transition states, and products along the reaction coordinate would be optimized.

Frequency Calculations: These calculations are crucial to characterize the nature of the stationary points. A transition state is identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the identified transition state is the correct one for the specific reaction step.

The primary transition state of interest would be that of the initial nucleophilic attack of hydrazine on the carbonyl group, followed by the cyclization and dehydration steps. The activation energy, which is the energy difference between the reactants and the transition state, would be a key calculated parameter.

Table 1: Hypothetical Transition State Analysis for the Synthesis of this compound

Reaction StepComputational MethodCalculated ParameterHypothetical Value
Nucleophilic AttackDFT (B3LYP/6-311+G) Activation Energy (kcal/mol)15-25
CyclizationDFT (B3LYP/6-311+G)Activation Energy (kcal/mol)10-20
DehydrationDFT (B3LYP/6-311+G**)Activation Energy (kcal/mol)20-30

Note: The values in this table are hypothetical and serve as illustrative examples of the types of data generated from such a study.

Mechanistic Insights into Derivatization Reactions

Phthalazinones are valuable scaffolds in medicinal chemistry, and their derivatization is key to tuning their biological activity. Computational studies can predict the most likely sites for electrophilic or nucleophilic attack and the mechanisms of these reactions. For this compound, which exists in tautomeric equilibrium with 7-(trifluoromethyl)-2H-phthalazin-1-one, derivatization can occur at the oxygen or nitrogen atoms.

Computational analysis would involve calculating molecular properties such as:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites within the molecule.

By modeling the reaction of this compound with various derivatizing agents, the transition states for O-alkylation versus N-alkylation could be calculated to predict the regioselectivity of the reaction under different conditions.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics are essential tools in modern drug discovery, enabling the prediction of biological activity and the design of new, more potent compounds based on their chemical structure.

Development of Predictive Models for In Vitro Biological Activities

To develop a QSAR model for a series of this compound derivatives, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values against a specific target) is required. The process involves:

Data Collection: Assembling a set of phthalazinone derivatives with the 7-trifluoromethyl substitution pattern and their corresponding biological data.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors (e.g., constitutional, topological, geometric, electronic) would be calculated.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical model is built that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and applicability to new compounds.

Elucidation of Molecular Descriptors Correlated with Biological Response

A key outcome of a QSAR study is the identification of the molecular descriptors that have the most significant impact on the biological activity. For phthalazinone derivatives, these often include:

Topological Descriptors: Such as the Kier & Hall molecular connectivity indices, which describe the size, shape, and degree of branching of the molecule.

Electronic Descriptors: Including dipole moment, partial charges on specific atoms, and HOMO/LUMO energies, which relate to the molecule's ability to engage in electrostatic and orbital interactions.

Lipophilicity Descriptors: Commonly represented by logP, which is crucial for membrane permeability and reaching the target site.

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for Phthalazinone Derivatives

Descriptor TypeDescriptor NameCorrelation with Activity
ElectronicDipole MomentPositive/Negative
LipophilicitylogPOptimal Range
TopologicalKappa Shape Index (κ2)Negative
3D-MoRSEMor15uPositive

Note: The correlations are hypothetical and would depend on the specific biological target and dataset.

Virtual Screening and Computational Library Design for Novel Derivatives

Once a validated QSAR model is established, it can be used for virtual screening. This involves computationally evaluating a large library of virtual compounds to identify those with high predicted activity.

The workflow for computational library design would be:

Scaffold Definition: Using the this compound core.

Combinatorial Library Generation: Attaching a variety of chemical substituents at positions amenable to synthetic modification.

Descriptor Calculation and Activity Prediction: For each designed molecule, the relevant descriptors from the QSAR model are calculated, and their biological activity is predicted.

Prioritization: The most promising candidates are selected for synthesis and experimental testing, thereby focusing laboratory efforts on compounds with a higher probability of success.

This in silico approach significantly accelerates the drug discovery process by efficiently exploring a vast chemical space.

Conclusion

Q & A

Q. How can researchers optimize the synthesis of 7-(Trifluoromethyl)phthalazin-1-OL derivatives for improved yields?

Methodological Answer: Synthetic routes often involve functionalizing the phthalazine core via halogenation or nucleophilic substitution. For example, iodination of the phthalazine ring can be achieved using NN-iodosuccinimide (NIS) in N,NN,N-dimethylformamide (DMF) under nitrogen, followed by purification via reverse-phase chromatography (acetonitrile/water) to isolate intermediates . LCMS (m/zm/z 715 [M+H]+^+) and HPLC retention times (1.05–1.29 minutes under SQD-FA05/SMD-TFA05 conditions) are critical for monitoring reaction progress and purity .

Q. What analytical methods are most reliable for characterizing this compound and its intermediates?

Methodological Answer: Liquid chromatography-mass spectrometry (LCMS) is essential for determining molecular ion peaks (e.g., m/zm/z 715–796 [M+H]+^+ ) and confirming structural integrity. Reverse-phase HPLC with acetonitrile/water gradients under acidic conditions (e.g., SQD-FA05) provides retention-time consistency (1.05–1.29 minutes) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) should supplement these for unambiguous identification.

Q. How can researchers address solubility challenges during purification of trifluoromethyl-substituted phthalazines?

Methodological Answer: Use polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) to dissolve intermediates. For chromatographic purification, employ C18 reverse-phase columns with gradients of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) to enhance separation efficiency . Precipitate impurities by adding methanol post-reaction .

Q. What stability considerations are critical for storing this compound derivatives?

Methodological Answer: Trifluoromethyl groups are hydrolytically stable but sensitive to strong bases. Store compounds in inert atmospheres (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Monitor stability via periodic LCMS/HPLC to detect decomposition (e.g., loss of trifluoromethyl groups or hydroxylation) .

Q. How can researchers validate the biological activity of this compound analogs?

Methodological Answer: Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorometric or radiometric readouts. Compare IC50_{50} values against known inhibitors. For cellular assays, ensure solubility by formulating derivatives in DMSO (≤0.1% v/v) and validate cytotoxicity via MTT assays .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective functionalization of the phthalazine core?

Methodological Answer: The trifluoromethyl group acts as a strong electron-withdrawing group, directing electrophilic substitution (e.g., iodination) to the para position. Computational modeling (DFT) can predict reaction sites by analyzing charge distribution and frontier molecular orbitals. Experimental validation via X-ray crystallography (where possible) confirms regioselectivity .

Q. How can structural modifications of this compound enhance binding affinity in drug-target interactions?

Methodological Answer: Introduce substituents like pyrimidinyl or benzyl groups at the phthalazine N-1 position to improve hydrophobic interactions. For example, coupling with 6-(trifluoromethyl)pyrimidin-4-yl phenyl derivatives (as in EP 4 374 877 A2) enhances target engagement via π-π stacking and halogen bonding . SAR studies should correlate logPP values with activity.

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound derivatives?

Methodological Answer: Use QSAR models to predict absorption (e.g., Caco-2 permeability) and metabolism (CYP450 inhibition). Molecular dynamics simulations can assess blood-brain barrier penetration, critical for CNS-targeted compounds. Validate predictions with in vitro ADME assays (e.g., microsomal stability) .

Q. How can researchers resolve contradictions in LCMS/HPLC data for structurally similar derivatives?

Methodological Answer: Calibrate instruments with certified reference standards and use orthogonal methods (e.g., HRMS for exact mass, 2D NMR for stereochemistry). For co-eluting peaks, optimize gradient conditions (e.g., 0.1% formic acid in mobile phases) or employ ion-pairing reagents .

Q. What in vivo models are suitable for evaluating the efficacy of this compound-based therapeutics?

Methodological Answer: Use xenograft models for oncology applications or transgenic models for neurological targets. Formulate compounds in PEG-400/saline for intravenous delivery. Monitor pharmacokinetics via LCMS/MS to measure plasma half-life and tissue distribution. Include vehicle controls to isolate compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.